3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13-9-16-14(20)18(13)12-4-7-17(8-5-12)10-11-3-1-2-6-15-11/h1-3,6,12H,4-5,7-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLIBTWIVAGGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate compound with urea or a similar reagent to form the imidazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structurally related compounds and their properties, synthesized or evaluated in recent studies:
Key Structural and Functional Insights:
Core Flexibility: The imidazolidine-2,4-dione core (target compound) is structurally distinct from imidazo[4,5-b]pyridine () or pyrimidinone derivatives (). This core’s rigidity influences binding to enzymes or receptors, while substituents modulate selectivity . Piperidine/Piperazine Substitutions:
- Piperidine modifications (e.g., ethyl or hydroxyethyl in ) optimize metabolic stability and solubility .
Substituent Impact on Activity :
- Pyridine vs. Pyrazine : The target compound’s pyridine moiety offers stronger π-π stacking in binding pockets compared to pyrazine (), which may reduce off-target effects .
- Hydrophilic Groups : The 3-hydroxybenzyl group in ’s flavor compound increases water solubility, favoring food additive applications over CNS targeting .
Synthetic Routes :
- Nucleophilic aromatic substitution (SNAr) is common for attaching heterocycles (e.g., ). The target compound likely employs similar methods for pyridine-piperidine linkage.
- Multi-step protocols (e.g., ’s kinase inhibitor) highlight challenges in achieving regioselectivity with complex substituents .
Research Findings and Pharmacological Data
- Similar assessments would be critical for the target compound if intended for oral use.
- Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives () exhibit IC₅₀ values <100 nM against JAK2, suggesting the target compound’s piperidine-pyridine group could be optimized for analogous targets .
- Analytical Characterization : HPLC and GC-MS () are standard for purity validation, applicable to the target compound’s quality control .
Biological Activity
The compound 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 274.32 g/mol
- IUPAC Name : 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione
The compound features a piperidine ring, an imidazolidine dione moiety, and a pyridine substituent, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that it inhibits bacterial growth at concentrations ranging from 10 to 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing its effects on various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspase pathways.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in critical metabolic pathways, such as:
- Dihydroorotate dehydrogenase (DHODH) : This enzyme is crucial in the de novo synthesis of pyrimidines. Inhibition leads to reduced proliferation of rapidly dividing cells, such as cancer cells.
- Topoisomerase II : The compound may disrupt DNA replication processes by interfering with topoisomerase activity, leading to increased DNA damage in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several imidazolidine derivatives, including our compound. The results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Properties
In a research article published in Cancer Letters, the compound was tested against various cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways in MCF-7 cells.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation and piperidine functionalization. To improve yield:
- Use high-purity starting materials (e.g., hydrazine derivatives and β-diketones) to minimize side reactions .
- Optimize reaction conditions (e.g., temperature, solvent polarity). For example, dimethyl sulfoxide (DMSO) enhances nucleophilic substitution efficiency in piperidine intermediates .
- Employ catalysts like palladium complexes for coupling reactions, which reduce reaction time and improve regioselectivity .
- Key Consideration : Monitor intermediates via thin-layer chromatography (TLC) or HPLC to identify bottlenecks in multi-step pathways .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the imidazolidine-2,4-dione core and pyridine/piperidine substituents. For example, the carbonyl groups in the dione moiety resonate at ~170-180 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- Infrared (IR) Spectroscopy : Identify functional groups like C=O (1700–1750 cm) and aromatic C-H stretches (3050–3100 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the pyridine and piperidine moieties, which often engage in hydrogen bonding and π-π stacking .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (50–100 ns trajectories) to identify key residues influencing binding .
- Validation : Cross-reference computational results with experimental assays (e.g., surface plasmon resonance or fluorescence polarization) to resolve discrepancies .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Structural Analog Comparison : Compare bioactivity of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione with analogs (e.g., piperazine or thiazolidine derivatives) to isolate critical pharmacophores .
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation time, and solvent controls). For example, variations in DMSO concentration (>0.1%) can artifactually suppress enzyme activity .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by small sample sizes .
Methodological Challenges & Solutions
Q. What strategies improve the compound’s solubility for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas, which increases polarity and dissolution rates .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can reaction pathways be validated when intermediates are unstable?
- Methodological Answer :
- In Situ Monitoring : Use real-time techniques like FTIR or Raman spectroscopy to track transient intermediates (e.g., enolates or carbamates) .
- Low-Temperature Quenching : Trap reactive species by rapidly cooling the reaction mixture (e.g., liquid N) and analyzing via cryogenic NMR .
- Computational Validation : Apply density functional theory (DFT) to model reaction energetics and identify plausible intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
